4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate
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Description
Scientific Research Applications
Oxidation and Synthesis Processes
Research highlights the oxidation processes of methyl (methylthio)methyl sulfoxide to produce bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions, showcasing the versatility of sulfur-containing compounds in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980). These findings are essential for understanding the reactivity and application of sulfone and sulfoxide groups in pharmaceuticals and agrochemicals.
Nucleophilic Aromatic Substitution
Studies on the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution offer insights into creating compounds with specific electronic and physical properties, crucial for developing materials with tailored functionalities (Bergman & Wachtmeister, 1978).
Arylation of N-Methoxysulfonamides
The use of trimethoxyphenyl (TMP) iodonium(III) acetate for the arylation of N,O-protected hydroxylamines and N-methoxysulfonamides demonstrates an efficient method for synthesizing aniline derivatives, which are pivotal in creating complex organic molecules (Kikushima et al., 2022).
Biotransformation and Metabolic Studies
Investigations into the biotransformation of certain carcinogens into modified anilines reveal the metabolic pathways and potential detoxification mechanisms in mammals, providing essential knowledge for drug development and toxicology (Kolar & Schlesiger, 1975).
Sulfonated Oxindoles Synthesis
The synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones introduces a method for incorporating sulfone groups into oxindoles, expanding the toolkit for synthesizing heterocyclic compounds with potential biological activity (Liu, Zheng, & Wu, 2017).
Enzyme Induction by Sulfur-containing Metabolites
Research on the induction of hepatic microsomal drug-metabolizing enzymes by sulfur-containing metabolites of chlorinated benzenes in rats highlights the interactions between environmental chemicals and biological systems, informing safety assessments and therapeutic interventions (Kimura et al., 1983).
properties
IUPAC Name |
(4-chlorophenyl) 2-(3-methyl-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-4-3-5-14(10-12)18(23(2,20)21)11-16(19)22-15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJXIZVIPNTVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)OC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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